molecular formula C7H13NOS B034687 4-Methyl-3-propan-2-yl-1,3-thiazolidin-2-one CAS No. 108562-65-8

4-Methyl-3-propan-2-yl-1,3-thiazolidin-2-one

Cat. No.: B034687
CAS No.: 108562-65-8
M. Wt: 159.25 g/mol
InChI Key: DYXFSSNSNXQTHV-UHFFFAOYSA-N
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Description

4-Methyl-3-propan-2-yl-1,3-thiazolidin-2-one is a heterocyclic compound that belongs to the thiazolidine family. Thiazolidines are five-membered rings containing sulfur and nitrogen atoms at the first and third positions, respectively.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-3-propan-2-yl-1,3-thiazolidin-2-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-amino-2-methylpropane-1-thiol with an α-haloketone under basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the thiazolidine ring .

Industrial Production Methods

Industrial production of thiazolidine derivatives often employs green chemistry approaches to enhance yield, selectivity, and purity. Techniques such as multicomponent reactions, click chemistry, and nano-catalysis are utilized to achieve efficient synthesis with minimal environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-3-propan-2-yl-1,3-thiazolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Methyl-3-propan-2-yl-1,3-thiazolidin-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methyl-3-propan-2-yl-1,3-thiazolidin-2-one involves its interaction with specific molecular targets and pathways. The sulfur and nitrogen atoms in the thiazolidine ring play a crucial role in its biological activity. The compound can interact with enzymes, receptors, and other proteins, leading to modulation of their activity. This interaction can result in various pharmacological effects, such as inhibition of microbial growth, induction of apoptosis in cancer cells, and reduction of inflammation .

Comparison with Similar Compounds

4-Methyl-3-propan-2-yl-1,3-thiazolidin-2-one can be compared with other thiazolidine derivatives:

The uniqueness of this compound lies in its specific substituents, which confer unique chemical reactivity and biological activity compared to other thiazolidine derivatives .

Properties

IUPAC Name

4-methyl-3-propan-2-yl-1,3-thiazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NOS/c1-5(2)8-6(3)4-10-7(8)9/h5-6H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYXFSSNSNXQTHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CSC(=O)N1C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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